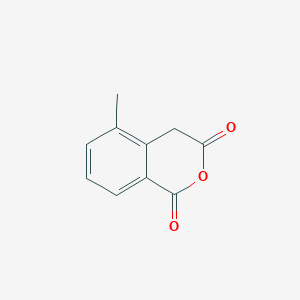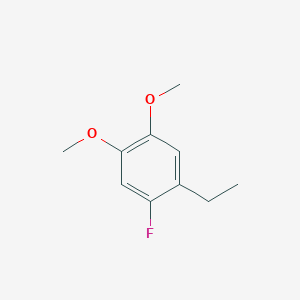
5-(Chloromethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable chloromethyl ketone. One common method is the reaction of o-phenylenediamine with chloroacetaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidoquinoxalines, thiocyanatoquinoxalines, and aminoquinoxalines.
Oxidation: Major products are quinoxaline-5-carboxylic acid and its derivatives.
Reduction: Dihydroquinoxaline derivatives are the primary products.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives and heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)quinoxaline involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The quinoxaline ring can also interact with DNA and RNA, affecting their function and stability. These interactions contribute to the compound’s antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound without the chloromethyl group.
Quinazoline: A similar heterocyclic compound with a different nitrogen arrangement.
Phthalazine: Another nitrogen-containing heterocycle with a different ring structure.
Comparison: 5-(Chloromethyl)quinoxaline is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential applications. Compared to quinoxaline, it has increased nucleophilicity and can undergo a wider range of chemical reactions. Quinazoline and phthalazine, while similar in structure, have different biological activities and applications .
Eigenschaften
CAS-Nummer |
1025904-00-0 |
|---|---|
Molekularformel |
C9H7ClN2 |
Molekulargewicht |
178.62 g/mol |
IUPAC-Name |
5-(chloromethyl)quinoxaline |
InChI |
InChI=1S/C9H7ClN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 |
InChI-Schlüssel |
GRKMAFIAQHFEOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)



![Indeno[2,1-b]pyran, 2-methyl-](/img/structure/B11911366.png)



![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride](/img/structure/B11911392.png)

![7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)


